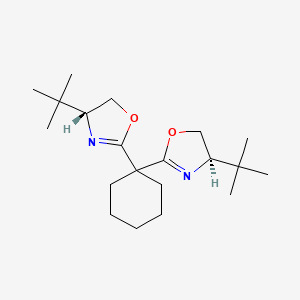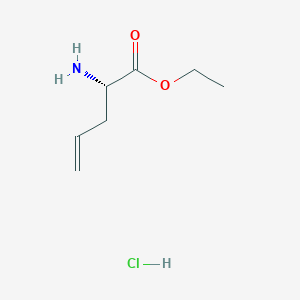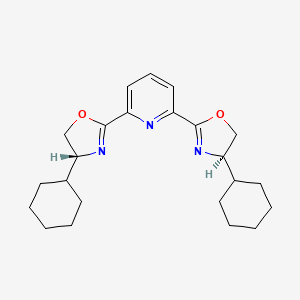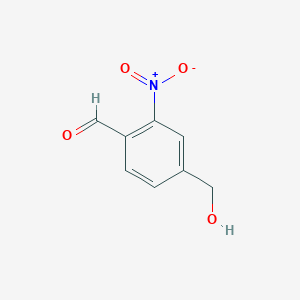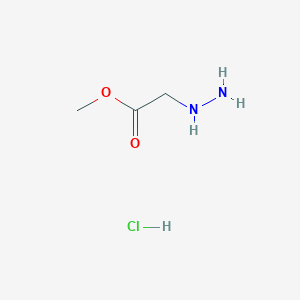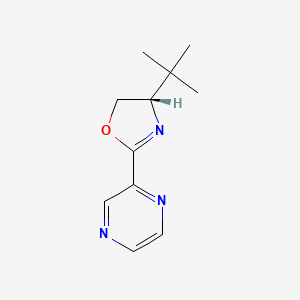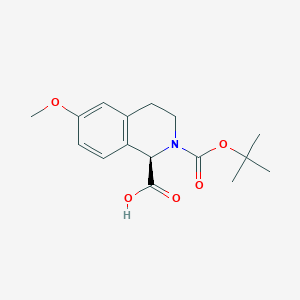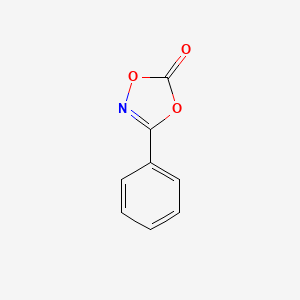
3-Phenyl-1,4,2-dioxazol-5-one
概要
説明
3-Phenyl-1,4,2-dioxazol-5-one is a heterocyclic organic compound with the molecular formula C8H5NO3. It is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a phenyl group attached to the third carbon atom. This compound is known for its stability and versatility, making it useful in various chemical reactions and applications.
科学的研究の応用
3-Phenyl-1,4,2-dioxazol-5-one has diverse applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
3-Phenyl-1,4,2-dioxazol-5-one can be synthesized through the cyclization of benzyl alcohol and formic anhydride under alkaline conditions. The specific procedure involves mixing benzyl alcohol with sodium bicarbonate in an organic solvent such as methanol, followed by the addition of formic anhydride and heating under alkaline conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve a one-pot method using commercially available aryl acyl chlorides, hydroxylamine hydrochloride, and carbonyldiimidazole (CDI). This method is efficient and cost-effective, allowing for the large-scale production of the compound .
化学反応の分析
Types of Reactions
3-Phenyl-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:
Decarboxylation: This reaction involves the loss of carbon dioxide to form reactive intermediates such as isocyanates or nitrenes.
Photocatalytic Reactions: Under visible light, this compound can undergo decarboxylation to form phosphinimidic amides and ureas.
Common Reagents and Conditions
Catalysts: Transition metals like rhodium are used to activate the compound for nitrene transfer reactions.
Major Products
Isocyanates: Formed through decarboxylation reactions.
N-aryl amides: Produced via amidation reactions.
Phosphinimidic amides and ureas: Formed under visible light-induced decarboxylation.
作用機序
The primary mechanism of action for 3-Phenyl-1,4,2-dioxazol-5-one involves the formation of reactive intermediates such as acyl nitrenes or isocyanates. These intermediates can undergo various reactions, including insertion into C-H bonds or transfer to nucleophiles. The compound’s ability to form stable intermediates under mild conditions makes it valuable for selective chemical transformations .
類似化合物との比較
Similar Compounds
3-Methyl-1,4,2-dioxazol-5-one: Similar structure but with a methyl group instead of a phenyl group.
5-Phenyl-1,3,2,4-dioxathiazole 2-oxide: Contains a sulfur atom in the ring structure.
Uniqueness
3-Phenyl-1,4,2-dioxazol-5-one is unique due to its stability and versatility as a reagent. Its ability to act as an acyl nitrene transfer reagent under mild conditions sets it apart from other similar compounds. Additionally, its application as an electrolyte additive in lithium-ion batteries highlights its industrial significance .
特性
IUPAC Name |
3-phenyl-1,4,2-dioxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRXLGRORGLTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


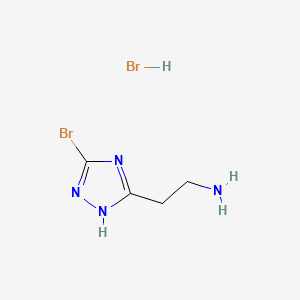

![5-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine](/img/structure/B8146764.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8146770.png)
![Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146775.png)
